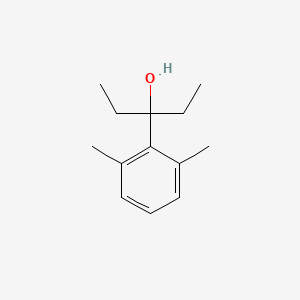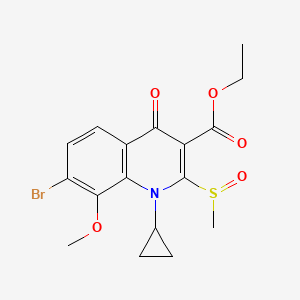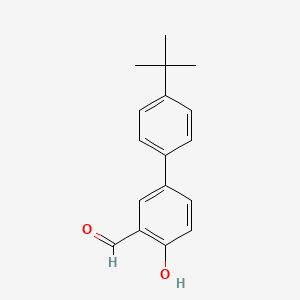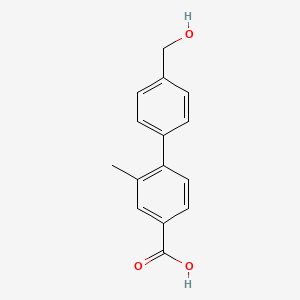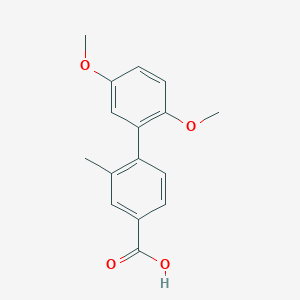
4-(2,5-Dimethoxyphenyl)-3-methylbenzoic acid, 95%
Descripción general
Descripción
4-(2,5-Dimethoxyphenyl)-3-methylbenzoic acid, or 4-DPMBA, is a phenolic acid with a variety of applications in scientific research. Its molecular structure consists of two phenolic rings, one methyl group, and two methoxy groups. 4-DPMBA has been studied for its potential uses in various biochemical and physiological processes, and has been found to have a number of advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 4-DPMBA is not fully understood. However, it is believed to act as an inhibitor of CYP enzymes, which are responsible for the metabolism of a variety of drugs and other compounds. Inhibition of these enzymes can lead to an increase in the levels of the drugs or compounds being studied, as well as a decrease in the rate of metabolism.
Biochemical and Physiological Effects
4-DPMBA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of CYP enzymes, which can lead to an increase in the levels of the drugs or compounds being studied, as well as a decrease in the rate of metabolism. Additionally, 4-DPMBA has been found to have antioxidant and anti-inflammatory properties, as well as the ability to modulate the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-DPMBA has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and purify, making it a convenient and cost-effective tool for researchers. Additionally, 4-DPMBA is a relatively non-toxic compound, making it safe to use in laboratory experiments. However, 4-DPMBA is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it has been found to be unstable in the presence of light, making it necessary to store it in a dark environment.
Direcciones Futuras
There are a variety of potential future directions for 4-DPMBA research. One potential direction is to further explore its potential as an inhibitor of CYP enzymes, as well as its effects on the pharmacokinetics and pharmacodynamics of various drugs. Additionally, further research could be conducted into its potential as an antioxidant, anti-inflammatory, and gene modulator. Additionally, further research could be conducted into its potential as a tool for drug delivery, as well as its potential applications in other fields, such as agriculture and food science. Finally, further research could be conducted into its potential toxicity and its effects on the environment.
Aplicaciones Científicas De Investigación
4-DPMBA has a wide range of applications in scientific research. It has been used as an inhibitor of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a variety of drugs and other compounds. 4-DPMBA has also been used in studies of the pharmacokinetics and pharmacodynamics of various drugs, as well as in studies of drug-drug interactions. Additionally, 4-DPMBA has been used in studies of the metabolism of xenobiotics, or foreign substances, in the body.
Propiedades
IUPAC Name |
4-(2,5-dimethoxyphenyl)-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-8-11(16(17)18)4-6-13(10)14-9-12(19-2)5-7-15(14)20-3/h4-9H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHZXYKDIDNKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50581354 | |
| Record name | 2',5'-Dimethoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50581354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
925908-64-1 | |
| Record name | 2',5'-Dimethoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50581354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


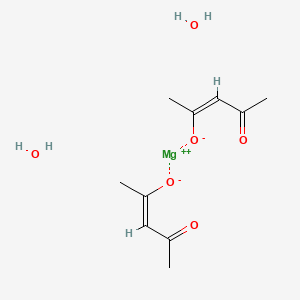
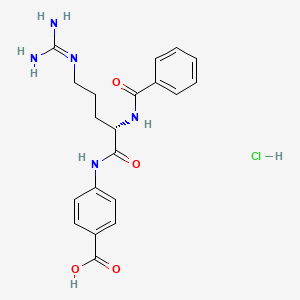
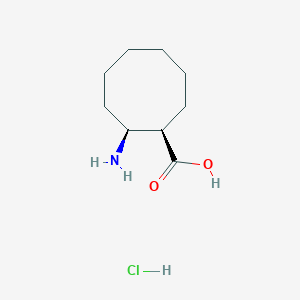
![Calix[8]hydroquinone](/img/structure/B6289080.png)
![Benzyloxycalix[7]arene](/img/structure/B6289087.png)


